molecular formula C30H41FN2O3 B12013049 [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate

[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate

Cat. No.: B12013049
M. Wt: 496.7 g/mol
InChI Key: DDJBTTJIPHNVKR-FEZSWGLMSA-N
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Description

[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate is a complex organic compound that combines a hydrazone linkage with a long-chain fatty acid and a fluorinated benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of hexadecanoylhydrazine with an aldehyde or ketone to form the hydrazone. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Esterification: The hydrazone is then reacted with 2-fluorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage. This step is typically performed under an inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can handle larger volumes of reactants. Additionally, catalysts may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding amine.

    Substitution: The fluorobenzoate moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and hydrolases. Its hydrazone linkage is also of interest for studying protein-ligand interactions.

Medicine

Medically, the compound has potential applications as a drug delivery agent. The long hydrophobic chain can facilitate the incorporation of the compound into lipid bilayers, making it useful for targeted drug delivery systems.

Industry

In industry, this compound can be used in the formulation of specialty coatings and materials. Its unique chemical properties allow for the development of materials with specific surface characteristics.

Mechanism of Action

The mechanism of action of [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The fluorobenzoate moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate: Similar structure but with an octadecanoyl chain.

    [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 4-fluorobenzoate: Similar structure but with a fluorine atom at a different position on the benzoate ring.

    [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate lies in its combination of a long hydrophobic chain, a hydrazone linkage, and a fluorinated aromatic ring. This combination provides a unique set of chemical and physical properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C30H41FN2O3

Molecular Weight

496.7 g/mol

IUPAC Name

[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C30H41FN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(34)33-32-24-25-20-22-26(23-21-25)36-30(35)27-17-15-16-18-28(27)31/h15-18,20-24H,2-14,19H2,1H3,(H,33,34)/b32-24+

InChI Key

DDJBTTJIPHNVKR-FEZSWGLMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F

Origin of Product

United States

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